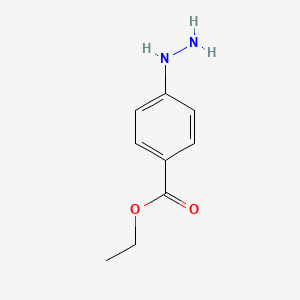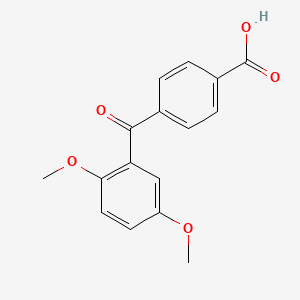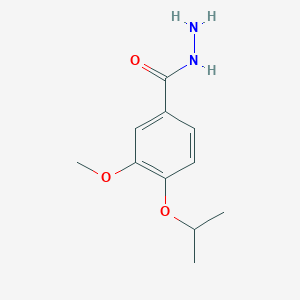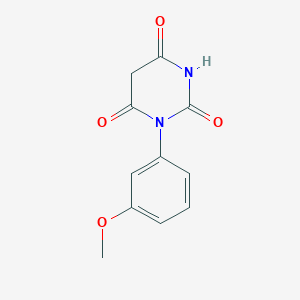
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of diazonium salts with mixtures containing ethylenediamine and formaldehyde or similar bicyclic structures, leading to the formation of bis-triazenes and imidazolidines with complex NMR spectra and distinct diastereotopic methylene groups . The synthesis of diazaphospholidine derivatives is also discussed, with solvolytic behavior and X-ray crystallography used to determine the structure and reactivity of these compounds .
Molecular Structure Analysis
X-ray crystallography has been a crucial tool in determining the molecular structures of these compounds. For instance, the tetraazabicyclic cage of bis-triazenes shows a folded structure with pi-pi stacking interactions between aryl groups . The diazaphospholidine derivatives exhibit a high degree of coplanarity in the ring, with resonance interactions between nitrogen atoms and the phosphoryl center . The 1,3-diazinane-2-thione ring system is not coplanar with the attached benzene and methoxyphenyl rings, indicating distinct spatial arrangements .
Chemical Reactions Analysis
The reactivity of these compounds varies, with methanolysis leading to cleavage of imide P–N bonds in diazaphospholidine derivatives . The reaction of diamino-naphthoquinone with acetoacetic ester results in the addition of methanol to the diazepine ring . These reactions highlight the diverse reactivity patterns that can be expected from compounds containing diazinane rings and related structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and intermolecular interactions. Hydrogen bonding plays a significant role in the crystal structures, as seen in the intermolecular O–H...S, N–H...S, N–H...O, and C–H...S hydrogen bonds . The intermolecular interactions in azines, including C–H...O, C–H...N, C–H...π, and π...π interactions, contribute to the formation of various structural motifs such as sheets, chains, and three-dimensional structures .
科学的研究の応用
Structural Characterization and Crystallography
Research on compounds structurally related to "1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione" often involves detailed structural analysis. For instance, the study of 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione revealed non-coplanar configurations between the diazinane ring system and attached benzene and methoxyphenyl rings, characterized by significant dihedral angles. The crystal structure of this compound was further defined by various intermolecular hydrogen bonding patterns (Devarajegowda, H. C., Roopashree, K., Mohammed, I., Mahalakshmi., & Sankolli, Ravish, 2011). Such detailed structural analyses provide a foundation for understanding the molecular interactions and stability of these compounds, paving the way for their application in material science and organic synthesis.
Organic Synthesis
Compounds with structures similar to "1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione" have been studied for their reactivity and potential applications in organic synthesis. A notable study involves the oxidation of diazenes, demonstrating the influence of substituents like the methoxy group on the reaction pathways, leading to the formation of di- and triarylmethane derivatives or products of C-azo bond breaking. This study highlights the chemical versatility of these compounds and their potential in synthesizing complex organic molecules (Razus, A., Nitu, C., Pavel, Claudia, Ciuculescu, Crinu, Cîmpeanu, V., Stanciu, C., & Power, P., 2005).
Photovoltaic Research
In the realm of polymer-based photovoltaic cells, the study of compounds like 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione and its derivatives has led to the development of highly efficient solar cells. The research on P3HT:PCBM, involving materials related to the methoxycarbonyl group, has reported power conversion efficiencies up to approximately 5%. This emphasizes the role of such compounds in enhancing the performance of photovoltaic devices, contributing to the advancement of renewable energy technologies (Dang, M., Hirsch, L., & Wantz, G., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling the compound.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find more information about it.
特性
IUPAC Name |
1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTJQCRBOFCVHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367590 |
Source


|
| Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
192204-76-5 |
Source


|
| Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

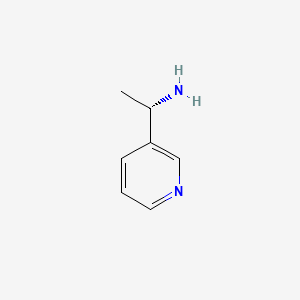
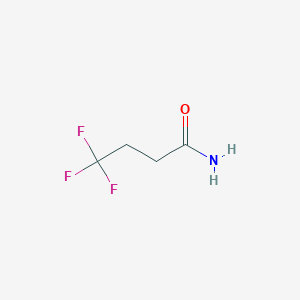
![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)
![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)
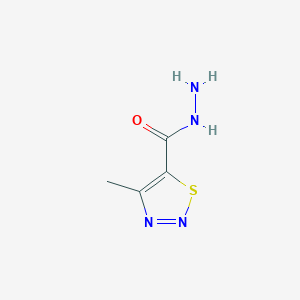
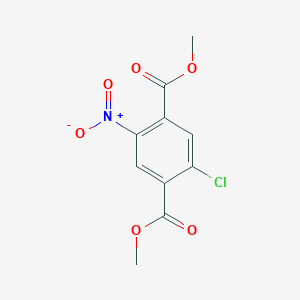
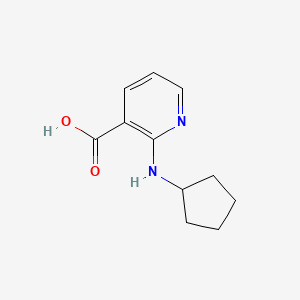
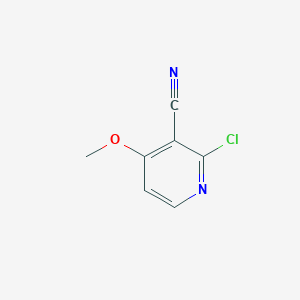
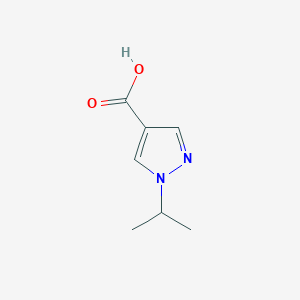
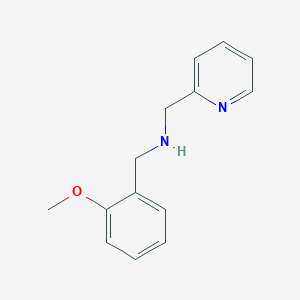
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
